Carbazole-1-acetic acid
Overview
Description
Electrochemical Polymerization of Carbazole
The electrochemical polymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate (BTDE) has been explored, resulting in high-quality polycarbazole films with notable electrical conductivity. This process, which occurs at a lower oxidation potential compared to traditional methods, yields polymers with good electrochemical behavior, thermal stability, and partial solubility in polar organic solvents. The polymerization is primarily at the 3,6-positions of the carbazole, and the resulting material exhibits promising blue-light emission properties .
Ruthenium-Catalyzed C-H Bond Acetoxylation
A ruthenium-catalyzed process has been developed for the regioselective acetoxylation of carbazole and indole frameworks. This method involves the cleavage of the C-H bond and the formation of a C-O bond, leading to diacetoxylated products. The process is efficient and can be applied to various substrates, including 9-(pyridin-2-yl)carbazoles and 1-aryl-7-azaindoles, using acetic acid and a silver salt oxidant .
Transition-Metal-Free Carbazole Synthesis
An innovative strategy for synthesizing carbazoles and triarylpyrroles under transition-metal-free conditions has been reported. This approach utilizes anilines and cyclohexanones or acetophenones, with KI/I2 promoting the formation of disubstituted 9-arylcarbazoles. The method also allows for the selective synthesis of 1,2,4-triarylpyrroles, demonstrating versatility and efficiency .
Synthesis of Carbazole Photoinitiator
The synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a two-photon carbazole photoinitiator, has been achieved with moderate yield. The process involves benzoylation, acetylation, oximation, and esterification, with the phase transfer technique enhancing the reaction rate. The structure of the synthesized compound was confirmed through various spectroscopic methods .
Neuroprotective Effects of Carbazole Derivative
A novel methodology for preparing 1,3-dihydroxy-2-carboxycarbazole has been developed, starting from indole-3-acetic acid and Meldrum's acid. This carbazole derivative has shown potential neuroprotective effects, including inhibitory activity on Aβ aggregation and antioxidative properties, making it a candidate for Alzheimer's disease treatment .
Microwave-Assisted Synthesis of Carbazole Acids
A rapid one-pot synthesis of substituted carbazole-9-acetic and -propionic acids using microwave irradiation has been described. The process involves N-alkylation and hydrolysis without a catalyst, and the absorption and fluorescence spectroscopic characteristics of the compounds have been discussed .
Synthesis of Novel Carbazole Derivatives
The synthesis of novel 2-acetyl-1-hydroxycarbazoles has been achieved using trifluoroacetic acid and acetyl chloride. These compounds have been used as synthons for the synthesis of biogenetically possible 2-phenyl-4-oxopyrano[2,3-a]carbazoles and annelated carbazoles, demonstrating the versatility of carbazole derivatives in organic synthesis .
Scientific Research Applications
Neuroprotective Effects
Carbazoles have diverse bioactivities, including neuroprotective activities. A study by Liu & Zhang (2015) developed a methodology for synthesizing 1,3-dihydroxy-2-carboxycarbazole, demonstrating its potential in inhibiting Aβ aggregation, antioxidative properties, and neuroprotective activities in Alzheimer's disease models (Liu & Zhang, 2015).
Microbial Transformation
Flavobacterium sp. OCM-1, isolated from oil-polluted soil, transforms carbazole to indole-3-acetic acid, as studied by Obata, Kawahara, & Sugiyama (1997). This process highlights carbazole's role in microbial production (Obata, Kawahara, & Sugiyama, 1997).
Synthesis and Isolation
Bonesi & Erra-Balsells (1997) explored the electrophilic aromatic substitution of carbazole, leading to the synthesis and isolation of various chlorocarbazoles. This process has implications for the creation of chemically modified carbazole derivatives (Bonesi & Erra-Balsells, 1997).
Organic Dyes for DSSCs
Carbazole-based organic dyes with D-π-A-π-A architecture are synthesized for Dye-Sensitized Solar Cells (DSSCs). Naik et al. (2017) report on the photovoltaic performance of these dyes, indicating carbazole's utility in renewable energy applications (Naik et al., 2017).
Microwave-Assisted Synthesis
Wenjian et al. (2000) describe a microwave-assisted method for preparing substituted carbazole-9-acetic/propionic acid, highlighting the efficiency of this approach in synthesizing carbazole derivatives (Wenjian et al., 2000).
Anti-Inflammatory Properties
Asselin et al. (1976) synthesized acidic cycloalkanoindoles including tetrahydrocarbazoles, demonstrating their potential in decreasing established adjuvant arthritis in rats, suggesting carbazole's relevance in anti-inflammatory research (Asselin et al., 1976).
Electropolymerization
The electropolymerization of carbazole in acetic acid containing boron trifluoride diethyl etherate was explored by Miao et al. (2008), indicating carbazole's role in the development of conducting polymers with potential electronic applications (Miao et al., 2008).
Spectrofluorimetry and Chromatography
De Silva et al. (1974) developed a spectrofluorimetric assay for determining carbazole in blood and urine, showcasing its analytical applications in biochemical research (de Silva et al., 1974).
Synthesis of Potential Antitumor Agents
Haider et al. (2014) synthesized b-fused carbazoles as potential antitumor agents, highlighting carbazole's significance in medicinal chemistry (Haider et al., 2014).
Ruthenium-Catalyzed Acetoxylation
Okada et al. (2016) reported on the ruthenium-catalyzed regioselective C-H bond acetoxylation on carbazole, underscoring its utility in organic synthesis (Okada et al., 2016).
Fluorescent Probes
Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives of carbazole for use as hydrogen bond-sensitive probes, demonstrating carbazole's application in fluorescence-based detection (Mitra et al., 2013).
Electrochromic Properties
Elkhidr et al. (2021) studied the electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid), revealing its potential in smart window applications (Elkhidr et al., 2021).
Safety And Hazards
Future Directions
Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, future research directions may focus on further exploring their potential applications in optoelectronics and developing novel carbazole-derived materials with desired properties .
properties
IUPAC Name |
2-(9H-carbazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTORIICEPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156842 | |
Record name | Carbazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-1-acetic acid | |
CAS RN |
131023-43-3 | |
Record name | Carbazole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-carbazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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